1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide
Overview
Description
1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds containing a 1,2,3-triazole ring have been found to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, potentially inhibiting metabolic pathways .
Mode of Action
It is known that 1,2,3-triazoles can form hydrogen bonds and bipolar interactions, allowing them to interact with biomolecular targets . This interaction could lead to changes in the function of the target, potentially leading to the observed biological effects.
Biochemical Pathways
It is known that 1,2,3-triazoles can inhibit various metabolic enzymes , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation , which could potentially influence their bioavailability.
Result of Action
Given the broad range of biological activities exhibited by 1,2,3-triazoles , it is likely that this compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydrofolate synthase, which is crucial for bacterial growth . The interaction between this compound and dihydrofolate synthase involves binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, enhancing its stability and efficacy in biochemical reactions .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Moreover, this compound has been shown to affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, the binding of this compound to dihydrofolate synthase results in the inhibition of the enzyme’s activity, thereby disrupting the folate synthesis pathway in bacteria . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as inhibiting bacterial growth and reducing tumor size . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can affect the folate synthesis pathway by inhibiting dihydrofolate synthase, leading to reduced levels of folate and its derivatives . Additionally, this compound can influence other metabolic pathways by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to proteins and other biomolecules, facilitating its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it affects metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. For example, 1,2,4-triazole-3-carboxamides can be prepared from 1,2,4-triazole-3-carboxylates under mild conditions, with the liberation of alcohol as a by-product .
Industrial Production Methods
Industrial production of triazole derivatives often involves multicomponent reactions, which provide a convenient and efficient route to a wide variety of triazole compounds. These reactions typically involve the use of readily available starting materials and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a wide variety of derivatives with different functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1,2,4-triazole-3-carboxamides
- 1,2,3-triazole-4-carboxamides
- 1,2,3-triazole-5-carboxamides
Uniqueness
1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets.
Properties
IUPAC Name |
1-(2-aminoethyl)-N-methylbenzotriazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-12-10(16)7-2-3-9-8(6-7)13-14-15(9)5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEXEIQUZQUVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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